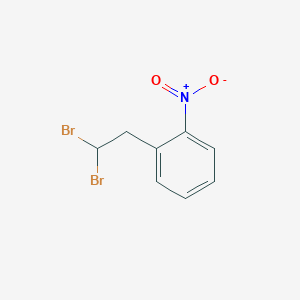

1-(2,2-Dibromoethyl)-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-Dibromoethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.957. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,2-Dibromoethyl)-2-nitrobenzene is a brominated nitro compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for pharmacology and toxicology.

The compound is characterized by the presence of both bromine and nitro functional groups, which are known to influence its reactivity and biological interactions. The molecular formula is C8H7Br2N1O2.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound could be explored further for potential use as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported IC50 values ranging from 20 to 50 µM across different cell types, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 45 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive nitrogen species (RNS), which can damage DNA and proteins.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, researchers tested the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study found that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This highlights its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of the compound on various cancer cell lines. The results showed that exposure led to cell cycle arrest and increased apoptosis markers. Flow cytometry analysis confirmed a rise in sub-G1 phase cells, indicating cell death.

Toxicological Profile

While the compound exhibits promising biological activities, its toxicity profile must also be considered. Acute toxicity studies in animal models have shown that high doses can lead to liver and kidney damage. Long-term exposure studies are necessary to fully understand its safety profile.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-(2,2-Dibromoethyl)-2-nitrobenzene can be synthesized through various methods, including electrophilic bromination and nitration processes. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for further transformations.

Applications in Organic Synthesis

- Intermediate for Pharmaceuticals : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further reactions allows for the creation of biologically active compounds.

- Agrochemical Production : It serves as a key intermediate in the synthesis of herbicides and pesticides. The bromine atoms enhance its reactivity, allowing it to form stable bonds with other agricultural chemicals.

- Material Science : The compound is also explored for use in developing polymeric materials due to its brominated structure, which can impart flame-retardant properties.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that compounds with similar structures may exhibit carcinogenic properties, necessitating careful handling and usage regulations .

Environmental Impact

The environmental persistence of brominated compounds raises concerns about their potential accumulation and toxicity in ecosystems. Regulatory frameworks are being established to monitor and manage the use of such chemicals in agricultural and industrial applications .

Propiedades

IUPAC Name |

1-(2,2-dibromoethyl)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRSZSOFPRJTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.